molecular formula C16H18N2O2 B2557823 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine CAS No. 328045-80-3

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine

Cat. No.: B2557823
CAS No.: 328045-80-3
M. Wt: 270.332
InChI Key: IVLPOGZRQMQYED-UHFFFAOYSA-N
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Description

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the carbonyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Substituted oxazole derivatives.

Mechanism of Action

The mechanism of action of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)piperidine is unique due to its specific combination of the oxazole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(5-methyl-3-phenyl-1,2-oxazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12-14(16(19)18-10-6-3-7-11-18)15(17-20-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPOGZRQMQYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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